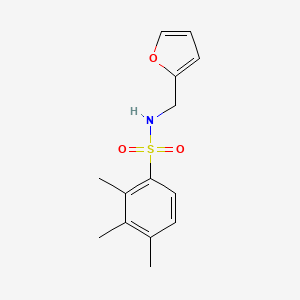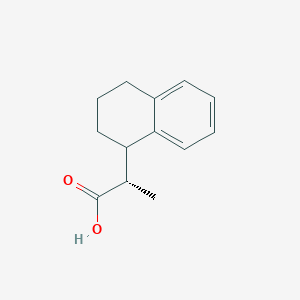![molecular formula C24H14ClFN4O5 B2644978 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-41-4](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H14ClFN4O5 and its molecular weight is 492.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Heterocyclic Compound Synthesis : The research demonstrates the synthesis of various heterocyclic compounds, including quinazoline derivatives, through complex reactions. For example, the synthesis of thiazole derivatives from oxadiazoles indicates the versatility of these compounds in forming new chemical structures with potential applications in medicinal chemistry and material science M. Gorelik et al., 1971.
Photoinduced Reactions : Another study explored the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, highlighting the potential for developing green and efficient synthesis methods for pyrazole-fused quinones, which could be relevant for synthesizing compounds like the one Yang He et al., 2021.
Potential Applications
Antimicrobial and Antitumor Activities : Several studies have synthesized novel oxadiazole and quinazoline derivatives, testing them for antimicrobial and antitumor activities. This suggests that compounds structurally related to "3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione" could have potential applications in developing new therapeutic agents Catalin V. Maftei et al., 2013.
Receptor Binding Activities : The study on 3-hydroxy-quinazoline-2,4-dione derivatives reports their binding activities to Gly/NMDA, AMPA, and KA receptors, indicating potential for neurological applications. This underscores the significance of quinazoline derivatives in designing receptor-selective ligands V. Colotta et al., 2004.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2-hydroxy-1,3-benzodioxole", "2-chloroacetyl chloride", "2-amino-4,6-dimethoxypyrimidine", "4-chloro-3-fluoroaniline", "sodium hydride", "N,N-dimethylformamide", "acetic acid", "sodium acetate", "acetic anhydride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione", "a. React 2-hydroxy-1,3-benzodioxole with 2-chloroacetyl chloride in the presence of sodium hydride and N,N-dimethylformamide to form 3-(1,3-benzodioxol-5-yl)-2-chloroacetyl-1,3-benzodioxole.", "b. React 3-(1,3-benzodioxol-5-yl)-2-chloroacetyl-1,3-benzodioxole with 2-amino-4,6-dimethoxypyrimidine in the presence of acetic acid and sodium acetate to form 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione.", "Step 2: Synthesis of 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-amine", "a. React 4-chloro-3-fluoroaniline with sodium hydroxide and ethanol to form 4-chloro-3-fluoroaniline hydrochloride.", "b. React 4-chloro-3-fluoroaniline hydrochloride with acetic anhydride and sodium acetate to form 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-acetate.", "c. Hydrolyze 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-acetate in the presence of water to form 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-amine.", "Step 3: Coupling of intermediates", "a. React 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione with 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-amine in the presence of N,N-dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione." ] } | |
| 1207032-41-4 | |
Molekularformel |
C24H14ClFN4O5 |
Molekulargewicht |
492.85 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H14ClFN4O5/c25-16-5-3-13(8-17(16)26)21-28-22(35-29-21)14-2-4-15-18(9-14)27-24(32)30(23(15)31)10-12-1-6-19-20(7-12)34-11-33-19/h1-9H,10-11H2,(H,27,32) |
InChI-Schlüssel |
GERGOLBRURWNDS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC(=C(C=C6)Cl)F)NC3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


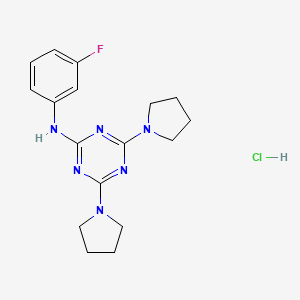
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)

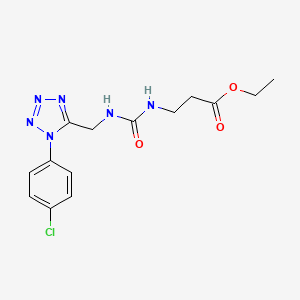
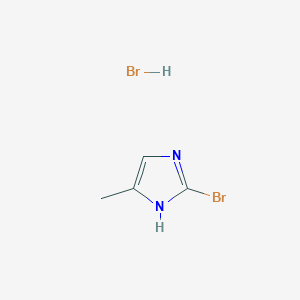

![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)
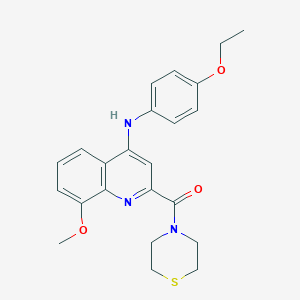
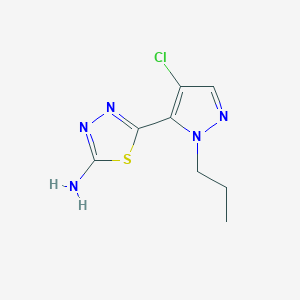
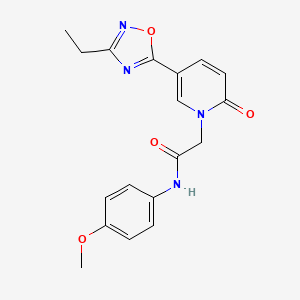
![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)
